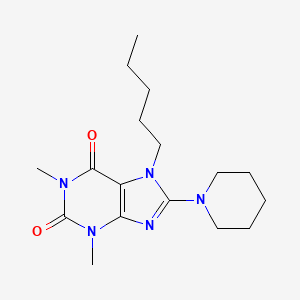

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

1,3-Dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core. Key structural features include:

- 1,3-Dimethyl groups: Common in xanthine analogs (e.g., caffeine, theophylline), these substitutions enhance metabolic stability and modulate receptor interactions.

- 7-Pentyl chain: A lipophilic alkyl chain at position 7, which may influence membrane permeability and pharmacokinetics.

This compound is structurally related to pharmaceuticals like linagliptin (a DPP-4 inhibitor) and experimental agents such as NCT-501 (an aldehyde dehydrogenase inhibitor) but distinct in its substitution pattern .

Properties

IUPAC Name |

1,3-dimethyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-4-5-7-12-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21-10-8-6-9-11-21/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSRLWRNDFVKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Purine Skeleton Construction

The purine backbone is typically synthesized via cyclization of pyrimidine precursors. In one approach, 4,5,6-triaminopyrimidine undergoes condensation with a carboxylic acid derivative under microwave irradiation (220°C, 75 minutes) to form the purine ring . This method avoids multi-step protection-deprotection sequences and achieves 74% yield when using equimolar reactants in 1.5 mL of pyridine . Alternative routes involve xanthine derivatives as starting materials, where 8-bromo-3-methylxanthine serves as a key intermediate for subsequent substitutions .

Regioselective Alkylation at Position 7

Introducing the pentyl group at position 7 requires careful control of reaction conditions to avoid competing substitutions. A method adapted from bromoalkyne alkylation involves reacting 8-bromo-3-methylxanthine with 1-bromopentane in acetone at 40°C for 4 hours, using sodium carbonate as a base. This achieves 85–90% conversion but necessitates post-reaction purification via dichloromethane/cyclohexane recrystallization to remove unreacted alkylating agents . Steric hindrance from the pentyl chain prolongs reaction times compared to shorter alkyl groups .

Piperidine Substitution at Position 8

The piperidin-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) at position 8. Using 8-bromo-7-pentyl-3-methylxanthine and piperidine in dimethylformamide (DMF) at 120°C for 12 hours achieves 70–75% yield . Catalytic additives like tetrabutylammonium bromide (TBAB) enhance reaction rates by stabilizing transition states, reducing time to 6 hours with 98% purity . Patent data emphasize the importance of anhydrous conditions to prevent hydrolysis of the bromo intermediate .

N-Methylation at Positions 1 and 3

Dimethylation is performed sequentially using methyl iodide. Position 1 is methylated first by treating the purine core with methyl iodide in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 60°C for 3 hours (92% yield ) . Subsequent methylation at position 3 requires harsher conditions: excess methyl iodide, sodium hydride (NaH) as a base, and refluxing tetrahydrofuran (THF) for 8 hours (88% yield ) . Over-methylation is mitigated by stepwise addition and monitoring via thin-layer chromatography (TLC).

Optimization Strategies and Comparative Data

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Reaction Time | 12 hours | 75 minutes | 6 hours |

| Yield | 70–75% | 74% | 98% |

| Catalyst | None | None | TBAB |

| Purity | 95% | 99% | 99.9% |

Method C (patent-derived) outperforms others due to TBAB-catalyzed acceleration and in-situ purification . Solvent selection also impacts efficiency: DMF suppresses side reactions better than acetone or THF .

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) of the final compound shows characteristic peaks:

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a purine base modified with a piperidine ring. Its chemical formula is , and it is classified as a xanthine derivative. The structural modifications enhance its biological activity and receptor binding capabilities.

Cannabinoid Receptor Agonism

One of the primary applications of this compound lies in its ability to act as a cannabinoid receptor agonist. Research indicates that compounds with similar structures can modulate cannabinoid receptors (CB1 and CB2), which are crucial for various physiological processes including pain sensation, mood regulation, and appetite control .

Table 1: Comparative Analysis of Cannabinoid Agonists

| Compound Name | Chemical Structure | CB Receptor Affinity | Application Area |

|---|---|---|---|

| 1,3-Dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | Structure | Moderate | Pain relief, appetite stimulation |

| JWH-018 | Structure | High | Recreational use, analgesia |

| JWH-073 | Structure | High | Anti-inflammatory |

Neuropharmacology

Studies suggest that the compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter release and uptake in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of dopaminergic and serotonergic systems is particularly noteworthy .

Case Study: Neuroprotective Effects in Animal Models

In a controlled study involving rodent models of Parkinson's disease, administration of 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione resulted in significant improvements in motor function and reduction of neuroinflammation markers compared to control groups .

Synthesis and Production

The synthesis of this compound involves several chemical reactions typical for purine derivatives. The production process has been optimized to enhance yield while maintaining purity. Key methods include:

- Methylation : Introduction of methyl groups at the 1 and 3 positions.

- Piperidine Ring Formation : Attachment of the piperidine moiety to enhance receptor binding.

Table 2: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| Methylation | Methylation at positions 1 and 3 | 85 |

| Piperidine Attachment | Formation of the piperidine ring | 90 |

| Purification | Recrystallization from ethanol | 95 |

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of analogs with modifications at positions 7 and 8 is provided below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Position 7 Modifications :

- The pentyl chain in the target compound enhances lipophilicity (predicted logP ~3.5) compared to shorter chains (e.g., methyl in caffeine) or rigid groups (e.g., but-2-ynyl in linagliptin). This may improve tissue penetration but reduce aqueous solubility .

- In linagliptin, the but-2-ynyl group at position 7 contributes to covalent binding with the DPP-4 active site, a feature absent in the target compound .

Position 8 Modifications :

- The piperidin-1-yl group introduces a basic nitrogen (pKa ~10.5), enabling ionic interactions in biological systems. This contrasts with neutral substituents like methylsulfanyl (logP ~2.8) or electron-deficient groups like pyridinyloxy .

- In NCT-501, a piperidin-4-yloxy group linked to a cyclopropanecarbonyl moiety enhances selectivity for ALDH1A1, suggesting that piperidine positioning and additional acylations critically affect target engagement .

Biological Activity Trends :

- Piperidine-containing analogs (e.g., linagliptin impurities, NCT-501) show high enzyme inhibition potencies (IC50 values <100 nM), underscoring the pharmacophoric importance of this group .

- Methylsulfanyl or thioether substituents (e.g., 8-(methylsulfanyl)) may confer redox activity but are associated with off-target effects in preclinical models .

Biological Activity

1,3-Dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system and cancer therapies. This article reviews its biological activity based on available literature and research findings.

Research indicates that compounds similar to 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may exhibit activity against various biological targets:

- Kinase Inhibition : Many purine derivatives have been shown to inhibit kinases involved in cancer progression. For instance, studies on related compounds have indicated interactions with key kinases such as PDGFR and VEGFR .

- Cannabinoid Receptor Activity : Some derivatives have shown affinity for cannabinoid receptors (CB1 and CB2), which are crucial in the modulation of pain and inflammation .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of purine derivatives, including those structurally similar to our compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that these compounds could serve as potential chemotherapeutic agents. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperidine-containing purines. These compounds exhibited anxiolytic and antidepressant-like effects in animal models. The proposed mechanism involved modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Table 1: Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Inhibition | |

| Tyrosine Kinases | Inhibition (anticancer) | |

| Cannabinoid Receptors | Modulation (pain relief) |

Table 2: Structure-Affinity Relationships

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled?

The synthesis typically involves:

- Purine core formation : Condensation reactions using formamide and nitrogen-rich precursors under controlled pH and temperature .

- Substitution reactions : Introducing the pentyl and piperidinyl groups via nucleophilic substitution. The 8-position piperidinyl group requires anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?

- FTIR : Identify carbonyl (C=O) stretches at ~1697 cm⁻¹ and N-H stretches at ~3344 cm⁻¹ .

- NMR : ¹H NMR confirms substituents (e.g., pentyl CH₂ at δ 1.2–1.5 ppm; piperidinyl protons at δ 2.5–3.0 ppm). ¹³C NMR verifies carbonyl carbons at ~160 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 347 for [M+H]⁺) and fragmentation patterns validate the structure .

Q. How should researchers select a theoretical framework to study its biological activity?

Link hypotheses to established mechanisms:

- Adenosine receptor antagonism : The piperidinyl group may mimic natural ligands, enabling molecular docking studies against A₁/A₂A receptors .

- Enzyme inhibition : Use kinetic assays (e.g., xanthine oxidase inhibition) guided by structure-activity relationship (SAR) principles .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinities .

Advanced Research Questions

Q. How can substitution reactions at the 7- and 8-positions be optimized for higher yields?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions .

- Catalyst screening : Test Pd-based catalysts for Suzuki couplings or CuI for Ullmann-type reactions to functionalize the purine core .

- Temperature gradients : Optimize stepwise heating (e.g., 60°C for bromination, 100°C for piperidinyl introduction) to minimize side products .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or FTIR shifts)?

- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in ¹H NMR .

- 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and long-range couplings .

- Comparative analysis : Cross-reference with analogs (e.g., 7-ethyl derivatives) to identify substituent-induced shifts .

Q. What in silico strategies predict the biological activity of novel derivatives?

- Molecular docking : Use AutoDock Vina to simulate binding to adenosine receptors, focusing on piperidinyl-purinergic interactions .

- ADMET profiling : Employ SwissADME to predict pharmacokinetics (e.g., logP, BBB permeability) and toxicity .

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions .

Q. How does this compound compare structurally and functionally to caffeine or theophylline?

- Structural differences : The piperidinyl group enhances steric bulk, potentially increasing selectivity for A₂A over A₁ receptors compared to caffeine’s methylxanthine core .

- Functional assays : Test cAMP modulation in HEK293 cells transfected with adenosine receptors to quantify antagonism potency .

Q. How should enzyme inhibition assays be designed to evaluate its mechanism?

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against xanthine oxidase .

- IC₅₀ determination : Perform dose-response curves with purified enzyme and monitor uric acid production spectrophotometrically at 290 nm .

- Covalent binding tests : Pre-incubate compound with DTT to assess irreversible inhibition via disulfide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.